molecular formula C16H17N3O5S B2705699 N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903910-59-7

N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2705699
CAS RN: 1903910-59-7
M. Wt: 363.39
InChI Key: NXCLQFNCGSCZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sulfamoylphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as Sulfamoxole, is a sulfonamide antibiotic that has been used to treat various bacterial infections. It was first synthesized in 1960 and has been extensively studied for its pharmacological properties and potential applications in scientific research.

Scientific Research Applications

  • AMPA Receptor Potentiation for Cognitive Deficits in Schizophrenia

    • Research by Shaffer et al. (2015) identified a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. Their work led to the discovery of N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242), showing promise for treating cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
  • Synthesis and Anticonvulsant Activity

    • A study by Hasan et al. (2011) explored the synthesis of N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives. Their research demonstrated significant anticonvulsant activity in one of the synthesized compounds, offering potential for novel anticonvulsant therapies (Hasan et al., 2011).
  • Sulfonic Ester Reactivity and Biological Activity

    • Kijewska et al. (2021) investigated sulfonic esters of N-oxyimides, focusing on their unique reactivity and broad range of biological activities. The study provided insights into the reactivity of these compounds toward different types of amines and their potential as serine protease inhibitors (Kijewska et al., 2021).
  • Corrosion Inhibition on Mild Steel

    • Research by Yadav et al. (2015) focused on isonicotinamide derivatives as corrosion inhibitors. They investigated the effects of these compounds on mild steel in acidic media, showcasing their potential in industrial applications (Yadav et al., 2015).
  • Sulfamic Acid Catalyzed Synthesis for Pharmacological Activity

    • A study by Bhirud et al. (2020) highlighted the synthesis of 3,5-[(sub)phenyl]-1H-pyrazole bearing N1-isonicotinoyl derivatives. These compounds exhibited notable anti-mycobacterial and antibacterial activities, as well as anti-cancer effects, indicating their potential in medical applications (Bhirud et al., 2020).
  • Xanthine Oxidase Inhibition

    • Zhang et al. (2019) investigated N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. This research provided insights into the development of more potent inhibitors for therapeutic applications (Zhang et al., 2019).

properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c17-25(21,22)14-3-1-12(2-4-14)19-16(20)11-5-7-18-15(9-11)24-13-6-8-23-10-13/h1-5,7,9,13H,6,8,10H2,(H,19,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCLQFNCGSCZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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